N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide
Description
Azabicyclo[3.2.1]octane as a Conformational Restriction Tool
The 8-azabicyclo[3.2.1]octane core imposes distinct stereoelectronic constraints that optimize ligand-receptor interactions. This bicyclic system reduces conformational flexibility, favoring bioactive poses while enhancing metabolic stability compared to monocyclic amines. The bridgehead nitrogen atom serves as a hydrogen bond acceptor, a feature critical for targeting enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) and serotonin receptors. In N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide, the bicyclic framework positions the triazole and sulfonamide moieties in spatial orientations that mimic natural substrates, as observed in related NAAA inhibitors.
Triazole as a Multifunctional Bioisostere
The 1,2,4-triazol-1-yl group contributes to target engagement through three mechanisms:
- Hydrogen bonding networks : The triazole’s nitrogen atoms participate in dipole-dipole interactions and hydrogen bonding with catalytic residues, as demonstrated in benzenesulfonamide-triazole hybrids targeting carbonic anhydrases.
- Metabolic resistance : Unlike imidazole analogs, the 1,2,4-triazole ring resists oxidative metabolism, extending plasma half-life.
- π-π stacking : The aromatic character facilitates stacking interactions with tyrosine/phenylalanine residues in enzyme active sites, a feature leveraged in antiprotozoal azabicyclo-nonane derivatives.
Sulfonamide as a Versatile Anchor
The N,N-dimethylbenzenesulfonamide group provides:
- Acidic proton donation : The sulfonamide NH (pK~a~ 10–11) interacts with basic residues in enzyme pockets, as seen in NAAA inhibitors where sulfonamides stabilize tetrahedral intermediates.
- Electrophilic sulfur center : The SO~2~ group polarizes adjacent bonds, enhancing binding affinity through charge-transfer interactions.
- Tunable lipophilicity : N,N-dimethylation increases membrane permeability compared to unsubstituted sulfonamides, addressing a key limitation of earlier analogs.
Table 1 : Structural Contributions of Pharmacophores in this compound
Properties
IUPAC Name |
N,N-dimethyl-4-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-21(2)27(25,26)17-7-3-13(4-8-17)18(24)23-14-5-6-15(23)10-16(9-14)22-12-19-11-20-22/h3-4,7-8,11-12,14-16H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCASXNWCRJXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Construction of the Bicyclic Octane Structure: This step may involve a Diels-Alder reaction followed by hydrogenation.
Attachment of the Benzenesulfonamide Group: This is usually done through a sulfonylation reaction using a sulfonyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
Antimicrobial Activity
N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide has shown promising antimicrobial properties. Triazole derivatives are known for their effectiveness against a variety of bacteria and fungi. Studies have indicated that compounds containing triazole rings exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .
Anticancer Potential
Recent research has focused on the anticancer properties of sulfonamide derivatives. A study highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT116), and cervical (HeLa) cancer cells . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase and α-glucosidase. These enzymes play crucial roles in neurodegenerative diseases and diabetes management, respectively. The inhibition of acetylcholinesterase can enhance cholinergic transmission, which is beneficial in treating Alzheimer's disease . Similarly, α-glucosidase inhibitors are vital in managing blood sugar levels in diabetic patients.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole-based compounds demonstrated that N,N-dimethyl derivatives exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The study utilized the agar well diffusion method to assess efficacy against various pathogens, showing significant zones of inhibition .
Case Study 2: Anticancer Activity
In vitro studies evaluated the cytotoxic effects of N,N-dimethyl sulfonamides on cancer cell lines. The results indicated that certain modifications to the sulfonamide structure led to increased selectivity and potency against cancer cells while sparing normal cells . These findings suggest a pathway for developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The benzenesulfonamide group can form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Triazole-containing quinazolinones (e.g., quinconazole and fluquinconazole) share the 1,2,4-triazole group but differ in their bicyclic frameworks. These compounds are broad-spectrum fungicides, leveraging the triazole’s ability to inhibit ergosterol biosynthesis . In contrast, the target compound’s azabicyclo[3.2.1]octane core may confer distinct steric and electronic properties, altering binding affinity to fungal cytochrome P450 enzymes.
| Compound | Core Structure | Application | Key Substituents |
|---|---|---|---|
| Quinconazole | Quinazolinone | Fungicide | 2,4-dichlorophenyl, triazole |
| Fluquinconazole | Quinazolinone | Fungicide | 2,4-dichlorophenyl, triazole, fluorine |
| Target Compound | Azabicyclo[3.2.1]octane | Undocumented | Triazole, sulfonamide, dimethyl |
Pharmaceutical Intermediates
Abacavir-related intermediates (e.g., 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane) highlight the azabicyclo-triazole scaffold’s utility in antiviral drug synthesis. The target compound’s sulfonamide group distinguishes it from these intermediates, which prioritize isopropyl or benzyl substituents for protease inhibition .
Sulfonamide Derivatives
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS: 2320851-67-8) shares the azabicyclo-triazole-sulfonyl backbone but replaces the dimethyl sulfonamide with a bromophenyl group. Key properties include:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 397.29 g/mol | |
| Boiling Point | 569.4±60.0 °C (predicted) | |
| Density | 1.77±0.1 g/cm³ | |
| pKa | 2.79±0.12 (predicted) |
The bromophenyl group increases molecular weight and hydrophobicity compared to the target compound’s dimethyl sulfonamide, likely altering solubility and metabolic stability.
Biological Activity
N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide is a compound with significant biological activity, particularly in the field of medicinal chemistry. Its molecular formula is , and it has a molecular weight of 389.47 g/mol . This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound exhibits various biological activities, primarily due to its structural features that allow interaction with specific biological targets:
- Inhibition of Enzymes : The presence of the triazole moiety suggests potential inhibitory effects on enzymes such as phospholipases and acetylcholinesterases .
- Receptor Binding : The azabicyclo structure may facilitate binding to opioid receptors, particularly the delta subtype, which has been shown to be involved in pain modulation .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have investigated the biological effects of similar compounds or derivatives, providing insights into the potential applications of this compound:
- Opioid Receptor Studies : Research demonstrated that compounds with similar structures to N,N-dimethyl derivatives showed high affinity for delta opioid receptors and significant antinociceptive activity in animal models .
- Enzyme Inhibition Studies : A study assessing a library of drugs found that compounds with a triazole ring effectively inhibited lysosomal phospholipase A2, indicating a potential mechanism for neuroprotective effects .
- Antifungal Activity : Triazole-containing compounds have shown promise in treating fungal infections by inhibiting ergosterol synthesis in fungal cell membranes .
Q & A
Basic: What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
Methodological Answer:
The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via radical cyclization or organometallic coupling. For example:
- Radical Cyclization : Using n-tributyltin hydride (TBTH) and AIBN in toluene, azetidin-2-one precursors undergo cyclization with >99% diastereocontrol to form bicyclic structures .
- Organometallic Reagents : Grignard reagents like 4-[bis(trimethylsilyl)amino]phenylmagnesium bromide react with azabicyclo intermediates to introduce functional groups (e.g., nitriles) at the 3-position of the bicyclo scaffold .
Key Considerations : Optimize solvent polarity and initiator concentration to minimize side reactions.
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Multi-modal characterization is critical:
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S content) to confirm molecular formula.
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion ([M+H]) and fragmentation patterns .
Advanced: How do structural modifications (e.g., triazole substitution) influence pharmacological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation:
- Triazole Position : Replace 1,2,4-triazole with tetrazole ( ) or imidazole to assess binding affinity to target receptors (e.g., kinases or GPCRs).
- Sulfonamide Substitution : Compare N,N-dimethyl with N-alkyl or N-aryl groups to modulate lipophilicity and membrane permeability .
- Bicyclo Conformation : Test endo vs. exo stereoisomers ( ) for steric effects on target engagement.
Experimental Design : Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with computational docking to correlate structural changes with activity .
Advanced: What methods are used to analyze the conformational dynamics of the azabicyclo[3.2.1]octane moiety?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to determine bond angles and torsional strain in the bicyclo system .
- Dynamic NMR : Monitor coalescence of diastereotopic protons under variable temperature to assess ring-flipping energy barriers .
- DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to predict stable conformers and compare with experimental data .
Advanced: How can researchers evaluate the compound’s cytotoxicity and off-target effects?
Methodological Answer:
- In Vitro Cytotoxicity : Use Daphnia magna assays (EC determination) for rapid screening of acute toxicity .
- Cell-Based Assays :
- Selectivity Profiling : Screen against kinase panels or GPCR arrays to identify off-target interactions .
Advanced: What analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
